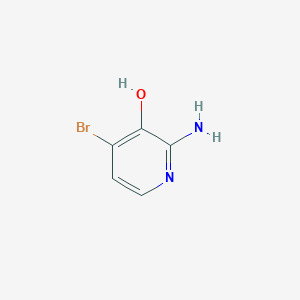
2-Amino-4-bromopyridin-3-ol
Cat. No. B180715
M. Wt: 189.01 g/mol
InChI Key: VHVGFRZWGORWHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04022897
Procedure details


The procedure of Example I-12 is followed with 2-amino-4 -bromo-3-pyridinol and chlorine to give 2-amino- 4-bromo-5-chloro-3-pyridinol.


Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([OH:8])=[C:6]([Br:9])[CH:5]=[CH:4][N:3]=1.[Cl:10]Cl>>[NH2:1][C:2]1[C:7]([OH:8])=[C:6]([Br:9])[C:5]([Cl:10])=[CH:4][N:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC=CC(=C1O)Br
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=NC=C(C(=C1O)Br)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
